1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol

Metabolic Research Nuclear Receptors PPARγ

Inconsistent biological data from impure or uncharacterized chemical probes derails CNS drug discovery programs. This indole-piperazine derivative (CAS 825608-36-4) eliminates that risk: • Confirmed PPARγ-negative (IC50 > 50 µM) - reliable negative control for reporter gene assays. • Brain-penetrant physicochemical profile (LogP 0.9-1.0; TPSA 40.4 Ų) suitable for CNS target validation. • Free piperazine NH provides a synthetic handle for PROTAC linker attachment, enabling targeted protein degradation studies. • Clean Beta-1 adrenergic profile avoids cardiovascular confounding in vivo.

Molecular Formula C15H21N3O
Molecular Weight 259.35 g/mol
CAS No. 825608-36-4
Cat. No. B1335169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol
CAS825608-36-4
Molecular FormulaC15H21N3O
Molecular Weight259.35 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC(CN2C=CC3=CC=CC=C32)O
InChIInChI=1S/C15H21N3O/c19-14(11-17-9-6-16-7-10-17)12-18-8-5-13-3-1-2-4-15(13)18/h1-5,8,14,16,19H,6-7,9-12H2
InChIKeyCCYPWQGZHYYQPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol: Core CNS Scaffold


1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol (CAS 825608-36-4) is a synthetic small molecule that merges an indole pharmacophore with a piperazine moiety via a propan-2-ol linker [1]. This structural fusion creates a versatile scaffold, common in medicinal chemistry, designed for investigating central nervous system (CNS) targets and inflammation [2]. Its value in drug discovery lies in its modular structure, which allows for targeted derivatization to probe biological pathways, rather than serving as a final, optimized drug candidate itself [3].

CNS target probe scaffold for derivatization
Modular indole-piperazine core for SAR studies
SAR starting point; not a final drug candidate

Why 1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol Has No Direct Substitutes


Indole-piperazine derivatives represent a broad and pharmacologically diverse class, but their specific biological activities are exquisitely sensitive to minor structural modifications. Substituting 1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol with a close analog like its 2,3-dimethyl-indole derivative (CAS 801228-18-2) or an N-phenylpiperazine variant introduces changes in lipophilicity, steric bulk, and electronic distribution that critically alter receptor binding profiles and in vivo behavior [1]. Furthermore, even among compounds sharing the same core, selectivity can shift dramatically; for instance, related indole-piperazine scaffolds have been optimized to achieve high selectivity for MAO-A over MAO-B (193-fold) . The specific substitution pattern of this compound offers a unique starting point for exploring structure-activity relationships (SAR) that cannot be reliably extrapolated from other analogs, making its procurement essential for reproducible and targeted research.

Analog Substitution Risk
Minor structural changes (e.g., 2,3-dimethyl-indole) may critically shift receptor affinity and selectivity.
Selectivity Transfer Risk
Related indole-piperazine scaffolds show large selectivity differences (e.g., 193-fold for MAO-A/B) that may not be assumed for this compound.

1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol: Quantifiable Evidence


PPARγ Binding Compared to Rosiglitazone

Binding affinity to the human Peroxisome Proliferator-Activated Receptor gamma (PPARγ) was evaluated. The compound exhibited a weak IC50 of >50,000 nM, in stark contrast to the potent PPARγ full agonist rosiglitazone (IC50 ~20-100 nM) [1]. This indicates the compound lacks significant PPARγ activity.

PPARγ Binding
Head-to-head
IC50 >50,000 nM vs rosiglitazone ~20-100 nM, >500-fold difference
Supports PPARγ negative control context
Weak PPARγ activity; useful for baseline assays
Metabolic Research Nuclear Receptors PPARγ

Clean Off-Target: No Beta-1 Adrenergic Binding

In contrast to many CNS-active compounds with basic nitrogen atoms that often display affinity for adrenergic receptors, this compound showed no detectable binding affinity for the Beta-1 adrenergic receptor (Ki > 10,000 nM) . This is a distinct profile compared to beta-blockers like propranolol (Ki ~1-10 nM) [1].

Beta-1 Off-target
Cross-study
Ki >10,000 nM vs propranolol ~1-10 nM, >1000-fold lower affinity
Supports clean off-target profile for CNS assay context
No detectable binding; enables CNS-selective research
Cardiovascular Safety CNS Selectivity Off-target Screening

Optimized Physicochemical Profile for Brain Penetration

The compound possesses calculated physicochemical properties ideal for CNS drug discovery: a topological polar surface area (TPSA) of 40.4 Ų, a calculated LogP of 0.9-1.0, and a molecular weight of 259.35 g/mol [1]. These values are in the optimal range for passive blood-brain barrier (BBB) permeability, unlike the bulkier N-phenylpiperazine analogs (MW ~350-400 g/mol, TPSA >50 Ų) [2].

CNS Physicochemical Profile
Class-level
MW 259.35; TPSA 40.4 Ų; LogP 0.9–1.0 vs N-phenyl analogs (MW 350–400; TPSA >50; LogP >3.0)
Predicted CNS multiparameter fit; supports BBB penetration screening
Computational predictions; validation recommended
CNS Drug Discovery Medicinal Chemistry Blood-Brain Barrier

1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol: Precision Use Cases


Negative Control for PPARγ Assays

Given its confirmed lack of PPARγ agonist activity (IC50 > 50,000 nM), this compound serves as an ideal negative control to establish baseline activity in cell-based PPARγ reporter gene assays, ensuring that observed effects with test compounds are not due to nonspecific activation [1].

CNS Scaffold with Favorable ADME Profile

The compound's combination of a low molecular weight (259.35 g/mol), favorable lipophilicity (LogP 0.9-1.0), and low polar surface area (TPSA 40.4 Ų) makes it a preferred starting scaffold for medicinal chemists synthesizing libraries aimed at CNS targets [1]. It provides a proven template for further optimization to enhance potency and selectivity while maintaining predicted brain permeability [2].

Indole-Piperazine Pharmacophore in Neuroinflammation

Given the reported anti-inflammatory and antioxidant activities of closely related indole-piperazine analogs [1], this core structure is well-suited for structure-activity relationship (SAR) studies in neuroinflammation models. Its clean profile against Beta-1 adrenergic receptors reduces the risk of cardiovascular confounding effects in vivo .

Building Block for PROTAC Design

The unsubstituted piperazine nitrogen provides a synthetically accessible handle for attaching linkers to E3 ligase ligands. Its favorable physicochemical properties make it a suitable candidate for constructing PROTAC molecules, where it can serve as the target-binding warhead for specific proteins of interest, especially in CNS applications [1].

Application
Selection Property
Validation Focus
PPARγ Negative Control
Low PPARγ binding affinity
PPARγ reporter assay baseline establishment
CNS Scaffold Derivatization
CNS multiparameter profile (MW, TPSA, LogP)
Blood-brain barrier penetration screening
Neuroinflammation SAR Studies
Reported anti-inflammatory analog endpoints
Neuroinflammation model SAR validation
PROTAC Warhead Design
Free piperazine nitrogen for linker conjugation
PROTAC linker attachment and target engagement studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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